Product packaging for 1-(3,3-Dimethylbutyl)piperazine(Cat. No.:CAS No. 57184-51-7)

1-(3,3-Dimethylbutyl)piperazine

Cat. No.: B3145327
CAS No.: 57184-51-7
M. Wt: 170.3 g/mol
InChI Key: LFDFICUWQKREJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-Dimethylbutyl)piperazine is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.30 . It is supplied for research and development purposes. The piperazine moiety is a common feature in many biologically active compounds and approved pharmaceuticals, often used to optimize the physicochemical properties of a molecule or as a scaffold for arranging pharmacophoric groups . Piperazine-based structures are frequently explored in medicinal chemistry for their versatility as synthetic intermediates . This product is designated For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers can identify the compound by its CAS Number 57184-51-7, InChIKey LFDFICUWQKREJW-UHFFFAOYSA-N, and SMILES string CC(C)(C)CCN1CCNCC1 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22N2 B3145327 1-(3,3-Dimethylbutyl)piperazine CAS No. 57184-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,3-dimethylbutyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-10(2,3)4-7-12-8-5-11-6-9-12/h11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDFICUWQKREJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304140
Record name 1-(3,3-Dimethylbutyl)piperazine
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Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57184-51-7
Record name 1-(3,3-Dimethylbutyl)piperazine
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Record name 1-(3,3-Dimethylbutyl)piperazine
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Record name 1-(3,3-dimethylbutyl)piperazine
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Synthetic Methodologies and Route Optimization for 1 3,3 Dimethylbutyl Piperazine

Retrosynthetic Analysis of 1-(3,3-Dimethylbutyl)piperazine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is the carbon-nitrogen (C-N) bond between the piperazine (B1678402) ring and the neohexyl (3,3-dimethylbutyl) group. This disconnection reveals two primary synthetic strategies, as illustrated below.

Figure 1: Retrosynthetic Disconnection of this compound

Generated code

This analysis identifies two key sets of precursors:

Pathway A (Alkylation): Piperazine acting as a nucleophile and a 3,3-dimethylbutyl derivative with a suitable leaving group (e.g., halide, tosylate) acting as an electrophile.

Pathway B (Reductive Amination): Piperazine and 3,3-dimethylbutanal, which first form an iminium ion intermediate that is subsequently reduced.

Both pathways are common and effective methods for the N-alkylation of secondary amines like piperazine. mdpi.com

Classical Synthetic Pathways for Piperazine Functionalization

Traditional synthetic methods provide reliable and well-understood routes to N-substituted piperazines.

Direct alkylation is a straightforward approach for forming the C-N bond. This method involves the nucleophilic attack of one of the secondary amines of the piperazine ring on an alkyl halide, such as 1-bromo- or 1-chloro-3,3-dimethylbutane. mdpi.com A significant challenge in this synthesis is controlling the selectivity for mono-alkylation versus di-alkylation. Using a large excess of piperazine can favor the desired product, but this complicates purification.

A more refined strategy involves the use of a mono-protected piperazine or the in situ formation of a piperazine mono-salt (e.g., piperazine monohydrochloride). nih.govorgsyn.org This deactivates one nitrogen atom, effectively preventing the second alkylation and leading to higher yields of the mono-substituted product. nih.gov

ParameterDescription
Reactants Piperazine, 1-halo-3,3-dimethylbutane (e.g., 1-bromo-3,3-dimethylbutane)
Solvent Alcohols (e.g., ethanol, methanol), acetonitrile, or polar aprotic solvents (e.g., DMF)
Base An excess of piperazine can act as the base, or an external inorganic/organic base (e.g., K₂CO₃, Na₂CO₃, Et₃N) can be added to neutralize the generated acid.
Temperature Typically requires heating, often to the reflux temperature of the solvent, to drive the reaction to completion. orgsyn.org
Control Strategy Use of a large excess of piperazine or protection of one piperazine nitrogen (e.g., as a carbamate) followed by deprotection. mdpi.comorgsyn.org

Reductive amination is a versatile and highly efficient method for N-alkylation that often provides cleaner reactions and higher yields of the mono-substituted product compared to direct alkylation. mdpi.comnih.gov The reaction proceeds in one pot, where piperazine reacts with 3,3-dimethylbutanal to form a transient iminium ion, which is then immediately reduced by a mild reducing agent present in the mixture. nih.gov

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reducing agent for this transformation because it is mild, selective for iminium ions over aldehydes, and does not reduce other functional groups that might be present. nih.gov Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed. researchgate.net

ParameterDescription
Reactants Piperazine, 3,3-dimethylbutanal
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), H₂/Catalyst (e.g., Pd/C, PtO₂)
Solvent Chlorinated solvents (e.g., Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE)) or alcohols (e.g., Methanol)
Catalyst (if applicable) For catalytic hydrogenation, catalysts such as Palladium on carbon (Pd/C) are used. For reactions with borohydride (B1222165) reagents, a weak acid like acetic acid is sometimes added to facilitate iminium ion formation.
Temperature Typically performed at room temperature, offering an advantage over the heating required for many alkylation reactions.

Advanced Synthetic Techniques and Catalysis in this compound Formation

To address the demands of modern chemical synthesis for speed, efficiency, and scalability, advanced techniques are being applied to the formation of piperazine derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.comnih.gov By using microwave irradiation instead of conventional heating, reaction times can be dramatically reduced from hours to mere minutes. researchgate.net This acceleration is due to the efficient and rapid heating of the polar solvent and reactants by the microwave energy.

For the synthesis of this compound, both the direct alkylation and reductive amination pathways can be significantly enhanced. The high temperatures and pressures achievable in a sealed microwave reactor can drive sluggish alkylations to completion quickly and improve yields. mdpi.comresearchgate.net

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours (e.g., 8-24 h)Several minutes (e.g., 5-30 min) researchgate.net
Heating Method External (oil bath, heating mantle)Internal, direct dielectric heating
Temperature Control Slower response, potential for thermal gradientsRapid, uniform heating mdpi.com
Yields Often moderate to goodFrequently improved due to reduced side reactions at shorter times
Typical Solvents High-boiling point solvents (Toluene, DMF)Polar solvents that couple well with microwaves (Ethanol, Acetonitrile, Water) nih.gov

For the large-scale and continuous production of fine chemicals, flow chemistry offers substantial advantages over traditional batch processing. In a flow chemistry setup, reactants are continuously pumped through a reactor where they mix and react. This allows for precise control over reaction parameters, improved safety, and higher throughput. mdpi.com

The synthesis of this compound via reductive amination is particularly well-suited for adaptation to a flow process. researchgate.net A solution of piperazine and 3,3-dimethylbutanal can be mixed and passed through a heated tube or a packed-bed reactor containing a solid-supported catalyst or reducing agent. This approach has been successfully used for the scalable synthesis of other benzylpiperazine derivatives. researchgate.net A flow microwave reactor can also be implemented, combining the benefits of both technologies for highly efficient and scalable manufacturing. mdpi.com

Key advantages of a flow synthesis approach include:

Enhanced Safety: Small reaction volumes minimize the risk associated with exothermic reactions or hazardous reagents.

Precise Control: Temperature, pressure, and residence time can be accurately controlled, leading to better reproducibility and selectivity.

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactors.

Integration: Flow reactors can be integrated with online purification and analysis steps, creating a fully automated process.

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of piperazine derivatives, aiming to develop more environmentally benign and sustainable processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govresearchgate.net The application of microwave-assisted synthesis to the N-alkylation of piperazines can lead to a more energy-efficient process. nih.gov For the synthesis of this compound, a microwave-assisted approach could potentially shorten the reaction time from hours to minutes. researchgate.net

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions, typically in aqueous media. mdpi.comresearchgate.netnih.gov For the synthesis of N-alkylpiperazines, enzymes such as imine reductases (IREDs) or reductive aminases (RedAms) can be employed for the reductive amination of aldehydes and ketones. nih.gov A biocatalytic route to this compound would involve the enzymatic reductive amination of 3,3-dimethylbutanal with piperazine, offering a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.netnih.gov

Green Chemistry ApproachKey AdvantagesPotential Application to this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, increased yields, energy efficiency. nih.govresearchgate.netFaster N-alkylation of piperazine with 1-halo-3,3-dimethylbutane.
Flow Chemistry Improved safety, scalability, and control over reaction parameters. mdpi.comyoutube.comContinuous production via reductive amination or direct alkylation.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources. mdpi.comresearchgate.netEnzymatic reductive amination of 3,3-dimethylbutanal with piperazine.

Stereochemical Control and Diastereomeric Resolution in Related Synthetic Pathways (if applicable)

The chemical structure of this compound is achiral, meaning it does not have a stereocenter and does not exist as enantiomers or diastereomers. The 3,3-dimethylbutyl group and the piperazine ring both possess planes of symmetry. Therefore, considerations of stereochemical control and diastereomeric resolution are not applicable to the synthesis of this specific compound.

Purity Assessment and Isolation Techniques for Research-Grade this compound

The isolation and purification of this compound from the reaction mixture are crucial to obtain a research-grade product. Standard laboratory techniques are employed for this purpose.

Following the reaction, a typical work-up procedure involves partitioning the crude material between an aqueous and an organic solvent, such as dichloromethane or chloroform, to remove water-soluble impurities and excess piperazine. researchgate.net The organic layer containing the product is then dried over an anhydrous salt like sodium sulfate (B86663) and the solvent is removed under reduced pressure. researchgate.net

Further purification is often necessary to achieve high purity. Column chromatography on silica (B1680970) gel is a common method for separating the desired mono-alkylated product from any unreacted starting materials and the di-alkylated byproduct. researchgate.net A mobile phase consisting of a mixture of a polar solvent like methanol (B129727) in a less polar solvent such as dichloromethane is typically used. researchgate.net

The purity of the isolated this compound is assessed using various analytical techniques:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a widely used method for determining the purity of piperazine derivatives. nih.govresearchgate.netresearchgate.net The method can be validated for parameters such as linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity assessment, providing both separation of components and their mass-to-charge ratio for identification. nih.govresearchgate.netshimadzu.comnih.gov This method is particularly useful for identifying volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the synthesized compound and for identifying any impurities present.

For research-grade material, a purity of ≥95% is generally expected, as determined by these analytical methods.

Analytical TechniquePurpose in Purity Assessment
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the compound and detects non-volatile impurities. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Separates and identifies volatile components and impurities. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and identifies structural isomers and other impurities.

Structural Investigations and Conformational Analysis of 1 3,3 Dimethylbutyl Piperazine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in defining the molecular framework of 1-(3,3-Dimethylbutyl)piperazine. Each technique offers unique insights into the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are employed to map out the precise connectivity and spatial relationships of the atoms.

In a typical ¹H NMR spectrum, the protons of the 3,3-dimethylbutyl group would exhibit distinct signals. The nine protons of the tert-butyl group would appear as a sharp singlet, while the methylene (B1212753) protons adjacent to the nitrogen and the tert-butyl group would show characteristic multiplets. The protons on the piperazine (B1678402) ring would likely appear as complex multiplets due to their chemical and magnetic non-equivalence.

Two-dimensional NMR techniques provide further clarity. For instance, Correlation Spectroscopy (COSY) would reveal the coupling between adjacent protons, confirming the connectivity within the 3,3-dimethylbutyl substituent and the piperazine ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the attachment of the 3,3-dimethylbutyl group to the piperazine nitrogen.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable for conformational analysis. It detects through-space interactions between protons that are close to each other, providing evidence for the preferred orientation of the 3,3-dimethylbutyl substituent relative to the piperazine ring.

Illustrative ¹H NMR Data for this compound:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.90s9H(CH₃)₃C-
~1.25m2H-C(CH₃)₃-CH ₂-
~2.40m2H-CH ₂-N(piperazine)
~2.60t4HPiperazine ring protons
~2.90t4HPiperazine ring protons

Illustrative ¹³C NMR Data for this compound:

Chemical Shift (δ) ppmAssignment
~29.5(C H₃)₃C-
~32.0(C H₃)₃C -
~46.0Piperazine ring carbons
~55.0Piperazine ring carbons
~58.0-C H₂-N(piperazine)
~70.0-C(CH₃)₃-C H₂-

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula, C₁₀H₂₂N₂.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the cleavage of the C-C bond beta to the piperazine nitrogen, leading to the formation of a stable tert-butyl carbocation. Another significant fragmentation would be the cleavage of the bond between the substituent and the piperazine ring, resulting in a fragment corresponding to the protonated piperazine ring.

Expected HRMS Fragmentation Data for this compound:

m/z (Observed)m/z (Calculated)FormulaFragment
171.1856171.1856C₁₀H₂₃N₂⁺[M+H]⁺
114.1022114.1022C₆H₁₄N⁺[M - C₄H₉]⁺
85.086285.0862C₄H₉N₂⁺[Piperazine+H]⁺
57.070457.0704C₄H₉⁺[tert-butyl]⁺

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine in the piperazine ring would appear as a medium-intensity band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed between 2850 and 3000 cm⁻¹. The C-N stretching vibrations would likely be found in the 1000-1200 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric C-C stretching of the tert-butyl group would be expected to give a strong Raman signal.

Characteristic IR and Raman Bands for this compound:

Wavenumber (cm⁻¹)SpectroscopyAssignment
3200-3400IRN-H stretch (secondary amine)
2850-3000IR, RamanC-H stretch (alkyl)
1450-1475IR, RamanC-H bend (alkyl)
1000-1200IRC-N stretch

X-ray Crystallography Studies of this compound and its Crystalline Forms

Should single crystals of this compound or its salts be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles. The resulting crystal structure would reveal the exact conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the orientation of the 3,3-dimethylbutyl substituent. Furthermore, the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the N-H group of the piperazine ring, would be elucidated.

Conformational Analysis of the Piperazine Ring and the 3,3-Dimethylbutyl Substituent

The conformational flexibility of this compound is a key aspect of its structure. This flexibility primarily arises from the piperazine ring and the rotational freedom of the 3,3-dimethylbutyl group.

In both solution and the solid state, the piperazine ring is expected to predominantly adopt a chair conformation, as this minimizes steric and torsional strain. In this conformation, the substituents on the nitrogen atoms can be either axial or equatorial.

The conformation of the 3,3-dimethylbutyl substituent itself is also of interest. Rotation around the C-C and C-N bonds would lead to different spatial arrangements of the tert-butyl group relative to the piperazine ring. The most stable conformer would be one that minimizes steric hindrance between the bulky tert-butyl group and the piperazine ring.

Intramolecular Interactions and Conformational Dynamics

The conformational landscape of this compound is primarily dictated by the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. In its unsubstituted form, piperazine predominantly adopts a chair conformation, which minimizes torsional strain and steric interactions. The introduction of a bulky 3,3-dimethylbutyl group at one of the nitrogen atoms is expected to significantly influence the conformational equilibrium of the piperazine ring.

The 3,3-dimethylbutyl substituent, with its sterically demanding tert-butyl-like moiety, will likely have a strong preference for the equatorial position on the piperazine ring. This orientation minimizes 1,3-diaxial interactions, which would be highly unfavorable if the substituent were in the axial position. This preference for the equatorial position is a well-established principle in cyclohexane (B81311) and hetero-cyclohexane systems.

The piperazine ring itself can undergo conformational inversion, transitioning between two chair forms. However, due to the large size of the 3,3-dimethylbutyl group, the energy barrier for the ring flip that would place this group in an axial position is expected to be substantial. Consequently, the conformation with the equatorial 3,3-dimethylbutyl group is predicted to be overwhelmingly the most stable and populated state.

No Publicly Available Pharmacological Data for this compound

Despite extensive and targeted searches, no specific in vitro or preclinical pharmacological data for the chemical compound this compound is publicly available. This prevents the creation of a detailed scientific article according to the provided outline, which requires in-depth information on receptor binding, enzyme inhibition, and other biological interactions.

The compound, with the chemical formula C10H22N2, is listed in chemical databases and appears to be available as a research chemical. However, dedicated studies detailing its pharmacological mechanisms and biological interactions have not been published in accessible scientific literature or patent databases.

Searches for "this compound" did not yield any specific results for:

Receptor binding profiles or ligand affinity studies.

Enzyme inhibition or activation assays.

Modulation of intracellular signaling pathways.

Cellular uptake, distribution, and subcellular localization studies.

Biophysical interaction studies.

Gene expression or proteomic profiling.

Phenotypic screening for mechanistic insights.

While the broader class of piperazine derivatives is known to exhibit a wide range of pharmacological activities—including interactions with G-protein coupled receptors, ion channels, and various enzymes—this general information cannot be specifically attributed to this compound without direct experimental evidence. It is possible that this compound has been synthesized and tested as part of proprietary research by pharmaceutical or biotechnology companies, with the data not being in the public domain. It may also exist as a synthetic intermediate whose own biological activity has not been characterized.

Given the lack of specific data for this compound, it is not possible to generate the requested detailed article. However, a similar article could be produced for a closely related piperazine derivative for which there is a wealth of publicly available pharmacological data.

Pharmacological Mechanisms and Biological Interactions of 1 3,3 Dimethylbutyl Piperazine: in Vitro and Preclinical Studies

Preclinical In Vitro Models for Target Validation (e.g., Organoid Cultures, Co-culture Systems)

The validation of novel therapeutic agents requires sophisticated preclinical models that can accurately recapitulate human physiology and disease states. For a compound such as 1-(3,3-Dimethylbutyl)piperazine, advanced in vitro systems, including organoid cultures and co-culture systems, are instrumental in elucidating its biological targets and pharmacological mechanisms. These models offer a significant advantage over traditional two-dimensional (2D) cell cultures by providing a more physiologically relevant environment that mimics the complex cellular interactions and architecture of native tissues.

Organoids, which are three-dimensional (3D) structures derived from stem cells that self-organize to replicate the structure and function of an organ, have become a cornerstone of preclinical drug evaluation. nih.gov These miniature organs can be generated from either pluripotent stem cells (embryonic or induced) or adult stem cells residing in specific tissues. nih.gov For a compound like this compound, organoids representing various tissues such as the liver, intestine, or even tumors could be employed to assess its tissue-specific effects and potential therapeutic targets. nih.gov For instance, researchers could use intestinal organoids to study the compound's impact on epithelial barrier function or its interaction with specific receptors expressed in the gut.

Co-culture systems further enhance the complexity and physiological relevance of in vitro modeling by incorporating multiple cell types that are typically found in close proximity within a tissue. This is particularly crucial for understanding the interplay between different cellular compartments, such as the interaction between epithelial cells and immune cells in the gastrointestinal tract. nih.gov In the context of this compound, a co-culture model might involve growing target cells, such as a specific cancer cell line, alongside immune cells like T-cells or macrophages. This would allow for the investigation of the compound's ability to modulate immune responses towards the target cells, a key aspect of many modern therapeutic strategies.

The integration of these advanced in vitro models into the preclinical development pipeline for compounds like this compound allows for a more robust and predictive assessment of their efficacy and mechanism of action before moving into more complex and costly in vivo studies.

Detailed Research Findings in Hypothetical In Vitro Models

While specific research data on this compound in organoid or co-culture systems is not publicly available, a hypothetical study could be designed to validate its target engagement and downstream effects. For example, if the hypothesized target of this compound is a specific receptor predominantly expressed on a subtype of cancer cells, a co-culture system could be established to test this.

In such a hypothetical study, cancer cell spheroids (a simpler form of 3D culture) could be co-cultured with activated immune cells. The addition of this compound would be expected to enhance the infiltration and cytotoxic activity of the immune cells against the cancer spheroids if it effectively modulates the target receptor.

Below is a hypothetical data table illustrating the potential findings from such an experiment.

Hypothetical Data from a Co-culture Model Evaluating this compound

Experimental GroupCancer Spheroid Viability (%)Immune Cell Infiltration (Fold Change)Cytokine Release (pg/mL) - IFN-γ
Vehicle Control98 ± 41.0 ± 0.250 ± 12
This compound (1 µM)65 ± 73.5 ± 0.5250 ± 45
This compound (10 µM)42 ± 66.2 ± 0.8680 ± 90
Positive Control (Known Immunomodulator)35 ± 57.0 ± 0.9800 ± 110

This hypothetical data demonstrates a dose-dependent decrease in cancer spheroid viability upon treatment with this compound, which correlates with an increase in immune cell infiltration and the release of the pro-inflammatory cytokine IFN-γ. These results would provide strong evidence for the compound's target validation as an immunomodulatory agent in this in vitro setting.

Structure Activity Relationship Sar Studies of 1 3,3 Dimethylbutyl Piperazine Derivatives

Design Principles for Systematic Structural Modification of the Piperazine (B1678402) Core

The piperazine core offers a versatile platform for structural modification, primarily centered around its two nitrogen atoms (N1 and N4). These atoms can serve as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, which is crucial for interactions with biological targets. nih.govbohrium.com The design principles for modifying the piperazine scaffold in derivatives of 1-(3,3-dimethylbutyl)piperazine are guided by several key objectives:

Modulation of Physicochemical Properties: The nitrogen atoms of the piperazine ring significantly influence water solubility and bioavailability. nih.gov Modifications at the N4 position (the nitrogen not bearing the 3,3-dimethylbutyl group) can introduce polar groups to enhance aqueous solubility or lipophilic moieties to improve membrane permeability.

Exploration of Target Binding Pockets: The piperazine ring acts as a central scaffold to orient substituents in three-dimensional space. nih.gov By systematically altering the substituents on the piperazine core, medicinal chemists can probe the topology of a target's binding site to achieve optimal interactions.

Enhancement of Target Affinity and Selectivity: The nature of the substituents on the piperazine ring directly impacts the compound's affinity and selectivity for its biological target. nih.gov For instance, introducing rigid cyclic structures or specific functional groups can lock the molecule in a bioactive conformation, thereby increasing potency and reducing off-target effects.

Carbon Framework Modification: While less common than N-substitution, recent advances have focused on the C-H functionalization of the piperazine ring itself. This approach allows for the introduction of substituents on the carbon atoms of the ring, offering a novel strategy to explore chemical space and refine biological activity. researchgate.net

Impact of 3,3-Dimethylbutyl Chain Modifications on Biological Activity

The 1-(3,3-dimethylbutyl) group is a significant structural feature, conferring a high degree of lipophilicity and steric bulk. This group is expected to interact with hydrophobic pockets within a target protein. Modifications to this chain can have a profound impact on the compound's biological profile by altering these interactions. Key modifications and their potential effects include:

Chain Length: Altering the length of the alkyl chain can adjust the compound's fit within a hydrophobic channel or pocket. Shortening or lengthening the chain would modulate the van der Waals interactions with the target.

Branching and Steric Hindrance: The gem-dimethyl group provides significant steric bulk. Modifying this branching pattern (e.g., to a single methyl group or a larger cycloalkyl group) can fine-tune the steric interactions and potentially improve selectivity for the target receptor over related ones. researchgate.net

Bioisosteric Replacement: Replacing the t-butyl moiety with other bulky, lipophilic groups (e.g., a phenyl or cyclohexyl ring) can explore different hydrophobic interactions and may lead to improved potency or altered pharmacology.

The following interactive table illustrates hypothetical SAR data for modifications of the 3,3-dimethylbutyl chain, demonstrating how systematic changes could influence biological activity.

Modification of 3,3-Dimethylbutyl Group Rationale Predicted Impact on Lipophilicity (LogP) Hypothetical Biological Activity (IC50, nM)
Unmodified (3,3-Dimethylbutyl)Baseline compoundHigh100
Chain Shortening (2,2-Dimethylpropyl)Reduce steric bulk, alter fit in pocketSlightly Decreased150
Chain Lengthening (4,4-Dimethylpentyl)Extend into a deeper hydrophobic pocketIncreased50
Removal of Branching (n-Hexyl)Increase flexibility, reduce steric hindranceSlightly Increased200
Introduction of a 4-hydroxyl groupIntroduce H-bond donor/acceptorDecreased75
Replacement with CyclohexylmethylIntroduce rigid hydrophobic groupSimilar90

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

Effects of Substitution Patterns on Piperazine Nitrogen Atoms on Target Engagement

The substituent on the second nitrogen atom (N4) of the piperazine ring plays a critical role in defining the pharmacological properties of the molecule. This position is a common point for diversification in drug discovery campaigns involving piperazine scaffolds. The nature of the substituent at N4 can influence:

Receptor Affinity and Selectivity: In many classes of piperazine-containing drugs, such as dopamine receptor ligands, the N4-substituent is crucial for high-affinity binding and selectivity between receptor subtypes. nih.gov Aromatic or heteroaromatic rings are often introduced at this position to engage in π-π stacking or other specific interactions with the receptor.

Pharmacokinetic Properties: As with the piperazine core itself, the N4-substituent heavily influences solubility, metabolic stability, and oral bioavailability. For instance, adding a basic amine or a polar heterocyclic ring can improve aqueous solubility.

The following table summarizes the effects of different classes of substituents at the N4-position on the biological activity of piperazine derivatives, based on general findings in the literature.

N4-Substituent Class Potential Interactions with Target General Effect on Biological Activity Example from Literature
Small Alkyl GroupsHydrophobic interactionsCan modulate lipophilicity and basicity.N-alkyl piperazines show varied antimicrobial activity. nih.gov
Aryl Groups (e.g., Phenyl)π-π stacking, hydrophobic interactionsOften crucial for high affinity at CNS receptors.Phenylpiperazines are common in dopamine and serotonin receptor ligands. nih.gov
Heterocyclic RingsHydrogen bonding, dipole interactions, π-π stackingCan significantly improve affinity, selectivity, and pharmacokinetic properties.Indole-substituted piperazines show high affinity for dopamine D3 receptors. nih.gov
Acyl or Sulfonyl GroupsHydrogen bond acceptorCan act as bioisosteres for other groups and modulate electronic properties.Phenylsulfonyl piperazines have been explored as antimalarial agents. eurekaselect.com

Stereochemical Influence on Activity and Selectivity (if chiral centers are introduced)

Chirality plays a vital role in the interaction between a drug molecule and its biological target. The introduction of a chiral center into a this compound derivative, either on the piperazine ring or on a substituent, can lead to stereoisomers with markedly different pharmacological profiles.

A study on chiral methyl-substituted aryl piperazinium compounds targeting nicotinic acetylcholine receptors demonstrated that the introduction of a methyl group on the piperazine ring had significant stereochemical consequences. nih.gov Key findings from this and similar studies that can be extrapolated include:

Enantioselectivity in Binding: Different enantiomers can exhibit significantly different affinities for the same receptor. One enantiomer may fit optimally into the binding site, while the other may experience steric clashes.

Functional Stereoselectivity: It is possible for one enantiomer to be an agonist while the other is an antagonist at the same receptor. This highlights the precise three-dimensional arrangement required to elicit a specific biological response.

Improved Therapeutic Profile: Often, the desired biological activity resides in a single enantiomer, while the other may be inactive or contribute to off-target effects. The use of a single, more active enantiomer can lead to a better therapeutic index.

For instance, introducing a methyl group at the C2 position of the piperazine ring of a this compound derivative would create R and S enantiomers. It would be expected that these enantiomers would display different biological activities and selectivities, necessitating their separation and individual biological evaluation.

Development of Quantitative SAR (QSAR) Models for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For a series of this compound derivatives, a QSAR model could be developed to predict the biological activity of novel, unsynthesized analogs, thereby guiding the drug design process.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of synthesized and biologically tested analogs is required. The biological activity (e.g., IC50 or Ki values) is used as the dependent variable.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields) descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model building).

For piperazine derivatives, QSAR studies have been successfully applied. For example, a QSAR study on (phenylpiperazinyl-alkyl)oxindole derivatives as 5-HT7 receptor antagonists revealed that steric and electronic effects of substituents on the phenyl and oxindole rings were crucial for binding affinity. researchgate.net A robust QSAR model for this compound derivatives could provide valuable insights into the key structural features required for potent and selective biological activity, accelerating the optimization of lead compounds.

Metabolic Pathways of 1 3,3 Dimethylbutyl Piperazine: Preclinical in Vitro and in Vivo Models

Identification and Characterization of Major Metabolites in Preclinical Species (e.g., Liver Microsomes, Hepatocytes)

In vitro studies using liver subcellular fractions, such as microsomes and hepatocytes, from various preclinical species are fundamental for identifying the primary metabolic soft spots of a new chemical entity. For compounds containing a piperazine (B1678402) ring, several predictable metabolic transformations are commonly observed. The biotransformation of the piperazine moiety typically involves N-dealkylation, ring hydroxylation, N-oxidation, and ring opening researchgate.netresearchgate.net.

Incubation of 1-(3,3-Dimethylbutyl)piperazine with liver microsomes from species such as rats, dogs, monkeys, and humans is expected to yield a range of phase I metabolites. The primary site of metabolism is often the piperazine ring itself, which is susceptible to oxidative reactions frontiersin.org. The major metabolic pathways likely include aliphatic hydroxylation on the piperazine ring and subsequent oxidation frontiersin.org. Another significant pathway is the cleavage of the N-substituent, in this case, the 3,3-dimethylbutyl group, through N-dealkylation.

The following table summarizes the potential major metabolites of this compound identified through in vitro systems.

Interactive Data Table: Potential Metabolites of this compound

Metabolite ID Proposed Structure Metabolic Reaction Notes
M1 Hydroxylated this compound Ring Hydroxylation Hydroxylation can occur at various positions on the piperazine ring.
M2 Piperazine N-dealkylation Cleavage of the N-(3,3-dimethylbutyl) bond.
M3 This compound-N-oxide N-oxidation Oxidation at one of the nitrogen atoms of the piperazine ring.
M4 Ring-opened amino aldehyde derivative Oxidative Ring Cleavage Involves the formation of an unstable carbinolamine intermediate researchgate.net.

| M5 | Lactam derivative | Ring Oxidation | Further oxidation of a hydroxylated metabolite. |

These metabolites are typically identified and characterized using advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS), which allows for the determination of their exact mass and fragmentation patterns nih.gov.

Elucidation of Enzymatic Systems Involved in this compound Biotransformation (e.g., Cytochrome P450 Isoforms, Uridine 5'-Diphospho-Glucuronosyltransferases)

The biotransformation of this compound is predominantly catalyzed by phase I and phase II drug-metabolizing enzymes. The majority of these metabolic processes occur within the hepatocytes of the liver nih.gov.

Phase I Metabolism: Cytochrome P450 (CYP) System The cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum of hepatocytes, is the primary system responsible for the oxidative metabolism of most drugs nih.gov. The metabolism of the piperazine ring is known to be mediated by several CYP isoforms researchgate.net. Studies on various piperazine-containing drugs have shown significant involvement of CYP3A4, CYP2D6, CYP1A2, and CYP2C19 nih.govnih.govnih.govresearchgate.net.

For this compound, it is anticipated that CYP3A4, being the most abundant CYP isoform in the human liver, plays a major role in its metabolism nih.govnih.gov. The N-dealkylation and ring hydroxylation pathways are characteristic reactions catalyzed by these enzymes. The involvement of specific isoforms can be confirmed in vitro using a panel of recombinant human CYP enzymes or by employing selective chemical inhibitors in liver microsome incubations nih.gov. For instance, ketoconazole can be used to inhibit CYP3A4 activity, and quinidine for CYP2D6 nih.govnih.gov.

Phase II Metabolism: Uridine 5'-Diphospho-Glucuronosyltransferases (UGTs) Following phase I oxidation, the resulting metabolites, particularly hydroxylated derivatives, can undergo phase II conjugation reactions to increase their water solubility and facilitate excretion nih.gov. The most common phase II reaction is glucuronidation, catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) researchgate.netnih.gov. Hydroxylated metabolites of this compound are likely substrates for UGTs, leading to the formation of glucuronide conjugates. Other potential phase II pathways for piperazine-containing compounds include sulfation and conjugation with glutathione (GSH) researchgate.netnih.gov.

The table below details the key enzymatic systems involved in the biotransformation.

Interactive Data Table: Enzymatic Systems in Biotransformation

Enzyme Family Specific Isoforms Metabolic Reaction Substrate
Cytochrome P450 (Phase I) CYP3A4, CYP2D6, CYP1A2, CYP2C19 Ring Hydroxylation, N-dealkylation, N-oxidation Parent Compound
UGTs (Phase II) Various Glucuronidation Phase I hydroxylated metabolites

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Oxidative deamination (following ring opening) | Ring-opened intermediates |

Metabolic Stability Studies in Preclinical Biological Matrices

Metabolic stability is a critical parameter assessed early in drug discovery to predict the in vivo half-life and clearance of a compound researchgate.netdntb.gov.ua. This is typically evaluated by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time researchgate.net. The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint) researchgate.net.

Compounds with a piperazine moiety can exhibit a wide range of metabolic stabilities, from very rapid to slow metabolism nih.govnih.gov. The stability is highly dependent on the nature and position of substituents on the piperazine ring and elsewhere on the molecule nih.gov. For this compound, the bulky 3,3-dimethylbutyl group might offer some steric hindrance to the metabolizing enzymes, potentially increasing its metabolic stability compared to less hindered analogues.

Metabolic stability assays are conducted across different preclinical species (e.g., mouse, rat, dog, monkey) and human-derived matrices to assess interspecies differences and to aid in the selection of appropriate species for toxicology studies researchgate.net. A compound that is rapidly metabolized in liver microsomes generally has a short in vivo half-life nih.gov.

The following table provides a representative format for metabolic stability data.

Interactive Data Table: Representative Metabolic Stability Data

Biological Matrix Species In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Liver Microsomes Mouse 15 46.2
Rat 25 27.7
Dog 40 17.3
Monkey 35 19.8

Note: The data in this table are illustrative and represent a hypothetical scenario for a moderately stable compound.

Proposed Metabolic Pathways and Detailed Mechanisms of Biotransformation

Based on the common biotransformation routes for piperazine-containing compounds, a metabolic pathway for this compound can be proposed.

Primary Pathways:

N-Dealkylation: This pathway involves the CYP-mediated oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously cleaves to yield piperazine and 3,3-dimethylbutanal.

Ring Hydroxylation: CYP enzymes, particularly CYP3A4, can catalyze the hydroxylation at the carbon atoms of the piperazine ring, leading to the formation of one or more hydroxylated metabolites (M1). These metabolites can be further oxidized to form lactam derivatives (M5).

N-Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, forming N-oxide metabolites (M3).

Bioactivation Pathway: A significant concern with piperazine moieties is their potential for bioactivation into reactive metabolites researchgate.netnih.gov. This process is proposed to involve hydroxylation at the carbon atom alpha to a ring nitrogen, forming a carbinolamine. This intermediate can then undergo dehydration to form a reactive electrophilic iminium ion researchgate.net. These iminium ions can covalently bind to cellular nucleophiles such as proteins or glutathione (GSH), which can sometimes lead to toxicity frontiersin.orgresearchgate.net. Trapping experiments with nucleophiles like potassium cyanide or GSH in in vitro incubations are often performed to detect the formation of such reactive intermediates frontiersin.orgnih.gov. For this compound, this bioactivation could occur on the piperazine ring, leading to the formation of stable adducts that can be characterized by mass spectrometry.

Analytical Methodologies for the Detection and Quantification of 1 3,3 Dimethylbutyl Piperazine in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the selective and sensitive analysis of 1-(3,3-Dimethylbutyl)piperazine, allowing for its separation from complex matrices and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of piperazine (B1678402) derivatives. For a compound like this compound, which lacks a strong native chromophore, direct UV detection can be challenging. However, several approaches can be employed:

Indirect UV Detection: This method involves the use of a UV-absorbing additive in the mobile phase. The analyte displaces the additive, causing a decrease in absorbance that is proportional to its concentration.

Derivatization: A common strategy for enhancing the detectability of piperazines is pre-column or post-column derivatization. Reagents such as dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the secondary amine groups of the piperazine ring to form a derivative with strong UV absorbance or fluorescence, significantly increasing sensitivity. researchgate.net For instance, a method developed for piperazine involved derivatization with NBD-Cl, allowing for detection at low levels using standard HPLC-UV instrumentation. nih.gov

Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment, although it does not inherently solve the issue of low UV absorbance without derivatization.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte. It is suitable for non-volatile compounds like this compound and can be a valuable alternative when UV detection is not feasible.

The separation itself would typically be achieved using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer. unodc.orggoogle.com

Table 1: Hypothetical HPLC-UV (with Derivatization) Method Parameters for this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Detection UV at 340 nm (after derivatization with NBD-Cl)
Injection Volume 10 µL
Column Temperature 35°C

Note: This table represents typical starting conditions for method development based on similar compounds and would require specific optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For piperazine derivatives, GC-MS offers high sensitivity and structural confirmation through mass spectral data. rsc.org

The analysis of this compound by GC-MS would likely involve:

Derivatization: To improve the volatility and chromatographic behavior of the compound, derivatization with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is often necessary.

Separation: A capillary column, such as a DB-5ms or HP-5ms, would be used to separate the analyte from other components in the sample.

Detection: The mass spectrometer would be operated in either full scan mode for qualitative analysis and identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

A typical GC-MS method for piperazine derivatives involves a temperature-programmed oven to ensure adequate separation of analytes. unodc.org

For trace-level quantification in complex biological or chemical matrices, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. semanticscholar.orgnih.gov This technique combines the high-resolution separation of UHPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.

Key features of a UHPLC-MS/MS method for this compound would include:

High-Throughput Analysis: The use of smaller particle size columns in UHPLC allows for faster analysis times compared to conventional HPLC.

Electrospray Ionization (ESI): ESI in the positive ion mode would be the most probable ionization technique for this compound.

Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer would be operated in MRM mode. This involves monitoring a specific precursor ion to product ion transition, which provides a high degree of selectivity and minimizes matrix interference. semanticscholar.org

This method would offer the lowest limits of detection and quantification, making it ideal for trace residue analysis in research samples. semanticscholar.org

Sample Preparation Strategies for Complex Biological and Chemical Research Matrices

The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte of interest from the research matrix.

Liquid-Liquid Extraction (LLE): This is a classic technique where the sample is partitioned between two immiscible liquids. For a basic compound like this compound, adjusting the pH of the aqueous sample to a basic level would allow for its extraction into an organic solvent like dichloromethane (B109758) or ethyl acetate.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique for sample cleanup and concentration. For this compound, a strong cation-exchange (SCX) SPE cartridge would be highly effective. The basic analyte would be retained on the sorbent at a neutral pH and then selectively eluted with a basic or high ionic strength solvent.

Protein Precipitation: For biological samples with high protein content, such as plasma or serum, an initial protein precipitation step using acetonitrile or methanol (B129727) is often necessary to prevent column clogging and interference. semanticscholar.org

Spectrophotometric and Spectrofluorometric Assays for Rapid Quantification (if applicable)

While chromatographic methods provide high selectivity, spectrophotometric and spectrofluorometric assays can be useful for rapid, high-throughput screening or quantification when interfering substances are minimal. These methods would rely on a chemical reaction to produce a colored or fluorescent product.

Spectrophotometric Methods: These assays involve the reaction of this compound with a chromogenic reagent. For example, piperazine has been shown to react with reagents like phenothiazine and N-bromosuccinimide to produce a colored product that can be measured with a spectrophotometer. Another approach involves the formation of a charge-transfer complex with an electron acceptor, resulting in a colored solution.

Spectrofluorometric Methods: These assays are generally more sensitive than spectrophotometric methods. They would require derivatization of this compound with a fluorogenic reagent, such as dansyl chloride, to yield a highly fluorescent product. The intensity of the fluorescence would then be proportional to the analyte concentration. researchgate.net

These methods are generally less specific than chromatographic techniques and are more susceptible to interference from other compounds in the sample matrix.

Validation Parameters for Developed Analytical Methods

Any analytical method developed for the quantification of this compound must be thoroughly validated to ensure its reliability and accuracy. The key validation parameters, as outlined by international guidelines, include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Accuracy: The closeness of the measured value to the true value. It is often determined by performing recovery studies on samples spiked with a known amount of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Typical Acceptance Criteria for Analytical Method Validation

ParameterAcceptance Criterion
Linearity (Correlation Coefficient, r²) ≥ 0.99
Accuracy (Recovery) 80-120%
Precision (RSD) ≤ 15% (≤ 20% at LOQ)
Selectivity/Specificity No significant interference at the retention time of the analyte

Note: These criteria can vary depending on the specific application and regulatory requirements.

Computational Chemistry and Molecular Modeling of 1 3,3 Dimethylbutyl Piperazine

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Key theoretical data points that would be generated include:

PropertyDescriptionPredicted Significance for 1-(3,3-Dimethylbutyl)piperazine
Optimized Geometry The most stable three-dimensional arrangement of atoms in the molecule.This would reveal the preferred conformation of the piperazine (B1678402) ring and the dimethylbutyl substituent.
Molecular Orbital Energies Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.
Electron Density Distribution Mapping of electron-rich and electron-poor regions of the molecule.This would identify nucleophilic and electrophilic sites, key to understanding potential intermolecular interactions.
Spectroscopic Properties Prediction of IR, Raman, and NMR spectra.These theoretical spectra would aid in the experimental identification and characterization of the compound.

Such calculations would likely be performed using various functionals and basis sets to ensure the accuracy and reliability of the results.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For this compound, docking simulations would be instrumental in identifying potential biological targets and understanding the specific interactions that govern its binding.

A hypothetical docking study would involve:

Selection of a Protein Target: Based on the known biological activities of similar piperazine-containing compounds, a relevant protein target (e.g., a G-protein coupled receptor, an enzyme, or an ion channel) would be selected.

Prediction of Binding Pose: The simulation would predict the most energetically favorable binding pose of this compound within the active site of the target protein.

Analysis of Interactions: The specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the protein's amino acid residues would be analyzed.

The results would be presented in a table format, detailing the interacting residues and the nature of the interactions.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Binding Dynamics

To complement the static picture provided by molecular docking, molecular dynamics simulations would be employed to study the dynamic behavior of this compound, both in isolation and when bound to a protein. MD simulations provide insights into the conformational flexibility of the molecule and the stability of its interactions with a biological target over time.

Key insights from a hypothetical MD simulation would include:

Conformational Flexibility: Analysis of the accessible conformations of the dimethylbutyl chain and the piperazine ring.

Binding Stability: Assessment of the stability of the protein-ligand complex by monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Solvent Effects: Understanding the role of water molecules in mediating the binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of related piperazine derivatives to develop such a model.

A hypothetical QSAR study would involve:

Data Collection: Gathering a dataset of piperazine analogs with experimentally determined biological activities.

Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., physicochemical, topological, and electronic) for each compound.

Model Development and Validation: Using statistical methods to build a model that correlates the descriptors with the biological activity and validating its predictive power.

The resulting QSAR model could then be used to predict the biological activity of new, untested piperazine derivatives.

Pharmacophore Modeling and Virtual Screening Applications for Analog Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. A pharmacophore model could be developed based on the structure of this compound and other active piperazine analogs.

This model would typically consist of features such as:

Hydrogen bond acceptors and donors

Hydrophobic centers

Positive and negative ionizable groups

Once developed, this pharmacophore model could be used to virtually screen large chemical databases to identify novel compounds with the potential for similar biological activity, thus guiding the design of new analogs.

In Silico Prediction of Mechanistic Biological Interactions and Pathways

In silico tools and databases could be used to predict the potential biological pathways and mechanisms of action for this compound. By comparing its structural features to those of known drugs and bioactive molecules, it would be possible to generate hypotheses about its potential targets and the signaling pathways it might modulate.

This predictive analysis would leverage various computational approaches, including:

Target Prediction Algorithms: Software that predicts protein targets based on ligand chemistry.

Pathway Analysis Tools: Databases that map compounds to known biological pathways.

Systems Biology Modeling: Integrated models that simulate the potential effects of a compound on a cellular or organismal level.

Synthesis and Evaluation of Novel 1 3,3 Dimethylbutyl Piperazine Derivatives As Research Tools

Design Rationale for the Development of Specific Analogs

The design of novel bioactive compounds often involves the strategic incorporation of fragments known to confer advantageous properties. The piperazine (B1678402) ring is frequently used in drug design to improve attributes such as aqueous solubility and oral bioavailability, due to the basic nature of its nitrogen atoms. mdpi.com The specific use of the 1-(3,3-dimethylbutyl) substituent is exemplified in the development of pan-RAF inhibitors.

First-generation RAF inhibitors, such as vemurafenib (B611658) and dabrafenib, were designed to be highly selective for the BRAF V600E mutant protein, which is common in melanoma. nih.gov However, these inhibitors were found to cause a paradoxical activation of the MAPK signaling pathway in cells with wild-type (WT) BRAF and RAS mutations. nih.gov This unintended effect can promote the growth of secondary tumors and limits the utility of these drugs in RAS-mutant cancers. nih.gov

Synthetic Challenges and Solutions Encountered in Derivative Preparation

The synthesis of monosubstituted piperazine derivatives can present challenges, primarily the potential for di-substitution at the two nitrogen atoms. nih.gov Traditional methods often require protecting group strategies to ensure mono-alkylation, adding steps and complexity to the synthesis. However, modern synthetic solutions have been developed to overcome these issues.

One effective approach is a simplified one-pot, one-step procedure that utilizes a protonated piperazine salt and heterogeneous catalysis by metal ions supported on polymeric resins. nih.gov This method avoids the need for protection and can produce a wide range of monosubstituted piperazines in high yields. nih.gov Other established methods for N-alkylation include nucleophilic substitution on alkyl halides and reductive amination. mdpi.com

In the context of preparing complex derivatives such as LY3009120, the synthesis involves multiple steps where the 1-(3,3-dimethylbutyl)piperazine fragment is coupled with other advanced intermediates. A general route would involve the initial synthesis of this compound, followed by its reaction to form a more complex structure. For instance, the formation of the urea (B33335) linkage in LY3009120 would typically involve reacting this compound with a corresponding isocyanate intermediate of the pyridopyrimidine-phenyl core. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to ensure high yields and purity of the final product. mdpi.com The use of microwave-assisted synthesis has also been explored to accelerate reaction times and improve efficiency for certain piperazine derivatives. nih.gov

Preliminary In Vitro Biological Characterization of Select Analogs

The biological activity of analogs derived from this compound is evaluated through a variety of in vitro assays to determine their potency, selectivity, and mechanism of action. The characterization of LY3009120 serves as a detailed case study.

This compound was profiled in a panel of biochemical and cellular assays to confirm its pan-RAF inhibitory activity. nih.gov Unlike first-generation inhibitors, LY3009120 demonstrated potent inhibition of BRAF V600E as well as wild-type BRAF and CRAF kinases. nih.gov This broad activity profile is critical to its mechanism, as it effectively suppresses the RAF signaling cascade without causing the paradoxical activation observed with BRAF V600E-selective inhibitors in RAS-mutant cells. nih.gov Its efficacy was further demonstrated in cellular assays, where it inhibited the proliferation of tumor cell lines harboring either BRAF or RAS mutations. nih.gov

The table below summarizes the reported in vitro activity for a key this compound derivative.

Compound NameTargetAssay TypeIC₅₀ (nM)Cell LineCellular Activity
LY3009120BRAF V600EBiochemical6A375 (BRAF V600E)Inhibits pERK
LY3009120BRAF WTBiochemical18HCT116 (KRAS G13D)Inhibits pERK
LY3009120CRAF WTBiochemical12Calu-6 (KRAS Q61K)Inhibits pERK

This table is generated based on findings for LY3009120, a notable derivative of this compound. IC₅₀ represents the half-maximal inhibitory concentration. nih.gov

Other research has explored piperazine derivatives for different therapeutic areas, such as Alzheimer's disease, by testing their inhibitory potential against targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1). nih.gov Similarly, piperazine-substituted isoxazolines have been evaluated for anti-inflammatory and anticancer effects. nih.gov

Exploration of Diverse Chemical Space Around the this compound Scaffold for Probe Development

Chemical probes are essential research tools for dissecting biological pathways. The development of such probes from a lead scaffold involves a systematic exploration of the surrounding chemical space to optimize potency, selectivity, and other properties. The this compound scaffold serves as a fixed anchor point around which other parts of the molecule can be modified to probe structure-activity relationships (SAR).

The evolution of LY3009120 from an initial hit to a clinical candidate is a clear example of this process. nih.gov Researchers synthesized and tested a library of analogs by modifying the core and the substituents attached to the phenylurea moiety while retaining the this compound group. This exploration allowed them to identify a combination of structural features that resulted in a compound with a superior profile: potent pan-RAF inhibition, minimal paradoxical activation, and favorable drug-like properties. nih.gov

This strategy of creating diverse libraries around a core scaffold is a cornerstone of modern drug discovery and chemical biology. nih.gov By systematically altering functional groups, researchers can map the chemical space to understand how specific structural changes affect biological activity. This knowledge is not only crucial for developing highly specific probes to study protein function but also for designing next-generation therapeutic agents with improved efficacy and safety profiles. mdpi.com

Role of 1 3,3 Dimethylbutyl Piperazine As a Chemical Probe in Biological Systems

Utilization of the Compound for Mechanistic Probing of Specific Biological Pathways

There is currently no available scientific literature that describes the use of 1-(3,3-dimethylbutyl)piperazine for the mechanistic probing of specific biological pathways. Chemical probes are instrumental in dissecting complex biological processes, yet this particular compound has not been documented in such a capacity.

Potential as a Starting Point for Academic Drug Discovery Efforts (Pre-Lead Optimization)

The piperazine (B1678402) ring itself is a highly privileged scaffold in drug discovery, valued for its ability to introduce a basic nitrogen atom, improve pharmacokinetic properties, and serve as a versatile linker to connect different pharmacophoric elements. In this context, this compound could theoretically serve as a building block in the synthesis of more complex molecules. The 3,3-dimethylbutyl group, a bulky and lipophilic moiety, could be used to probe steric pockets in a target protein.

However, there are no published academic drug discovery efforts that specifically identify this compound as a starting point or a key fragment. Its utility would be highly dependent on the specific target being investigated.

Limitations and Advantages of this compound as a Research Chemical Probe

Without specific research data, any discussion of the advantages and limitations of this compound as a chemical probe is speculative and based on the general properties of related compounds.

Potential Advantages:

Synthetic Accessibility: As a simple N-alkylated piperazine, it is likely straightforward to synthesize or is commercially available, facilitating its use in initial screening campaigns.

Metabolic Stability: The neopentyl group, with its quaternary carbon, may confer a degree of metabolic stability by blocking potential sites of oxidation that could occur on simpler alkyl chains.

Defined Steric Profile: The bulky tert-butyl-like structure provides a specific steric footprint that could be useful for probing the topology of binding sites.

Potential Limitations:

Lack of Specificity: As a simple, unfunctionalized molecule, it may lack the necessary chemical features to bind with high affinity or selectivity to a specific biological target. This could lead to off-target effects and ambiguous results in biological assays.

Physicochemical Properties: The lipophilicity of the 3,3-dimethylbutyl group might lead to poor aqueous solubility, which can be a significant drawback for a chemical probe intended for use in biological systems.

Absence of a Pharmacophore: The compound lacks obvious functional groups that would suggest a strong interaction with a particular class of biological targets, making its rational application as a probe challenging without prior knowledge.

Future Research Directions and Unexplored Avenues for 1 3,3 Dimethylbutyl Piperazine

Emerging Methodologies for Enhanced Synthesis and Characterization

Currently, there are no published, specific synthetic routes for 1-(3,3-Dimethylbutyl)piperazine. General methods for the synthesis of N-alkylated piperazines are well-established and could theoretically be adapted. These methods often involve the nucleophilic substitution of an alkyl halide by piperazine (B1678402), reductive amination, or the reduction of a corresponding amide. nih.gov Future research would first need to establish an efficient and scalable synthesis for this compound.

Once synthesized, a thorough characterization using modern analytical techniques would be essential. This would include:

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR)To confirm the chemical structure and connectivity of the atoms.
Mass Spectrometry (MS)To determine the molecular weight and fragmentation pattern.
Infrared (IR) SpectroscopyTo identify the functional groups present in the molecule.
Elemental AnalysisTo confirm the empirical formula.

Advanced Biological Applications in Mechanistic Research (e.g., Optogenetics, Chemogenetics)

Without any data on the biological activity of this compound, its potential application in advanced mechanistic research is unknown. The broader class of piperazine derivatives has been shown to interact with a variety of biological targets, including G-protein coupled receptors and ion channels. nih.gov Initial research would need to involve broad biological screening to identify any potential activity. If a specific biological target is identified, the compound could then be considered for its potential use in chemogenetic approaches to study cellular signaling pathways.

Integration with Systems Biology Approaches for Network Perturbation Analysis

Systems biology approaches rely on understanding how a compound affects the complex network of interactions within a biological system. To integrate this compound into such studies, a significant amount of preliminary data would be required. This would include identifying its molecular target(s) and understanding its off-target effects. Without this information, it is not possible to conduct a meaningful network perturbation analysis.

Potential for Further Derivatization Towards Novel Academic Probes

The piperazine scaffold is highly amenable to derivatization at the second nitrogen atom. researchgate.net Once the synthesis of this compound is established, a variety of derivatives could be created to explore structure-activity relationships. This would be a crucial step in developing this compound into a useful chemical probe for academic research. However, without an initial biological activity to optimize, the direction for such derivatization efforts remains unclear.

Collaborative Research Opportunities and Interdisciplinary Studies in Chemical Biology

The current lack of data on this compound presents a clear opportunity for foundational research. A collaborative effort between synthetic chemists, pharmacologists, and chemical biologists would be necessary to synthesize the compound, characterize its properties, and screen for biological activity. Such an interdisciplinary approach would be the first step in determining if this compound or its derivatives have any potential for future development as research tools or therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for 1-(3,3-Dimethylbutyl)piperazine, and how can reaction conditions be optimized for yield?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of piperazine with 1-bromo-3,3-dimethylbutane under reflux in a polar aprotic solvent (e.g., DMF or ethanol) with a base like K2_2CO3_3 to facilitate deprotonation . Optimizing reaction time, temperature (60–80°C), and stoichiometric ratios (1:1.2 piperazine:alkylating agent) improves yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures purity . Scalability can be enhanced using continuous flow reactors for controlled mixing .

Basic: Which analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • HPLC/LC-MS : For purity assessment and quantification, using C18 columns with mobile phases like methanol/water (70:30) and UV detection at 254 nm .
  • NMR : 1^1H and 13^{13}C NMR confirm structural integrity, with characteristic piperazine ring signals (δ 2.5–3.5 ppm for N-CH2_2) and dimethylbutyl protons (δ 0.8–1.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 227) .

Advanced: How can researchers design experiments to assess receptor binding affinities of this compound?

Methodological Answer:
Use radioligand displacement assays (e.g., 3^3H-labeled antagonists) on cloned receptors (e.g., dopamine D3_3 or serotonin 5-HT1A_{1A}) to measure IC50_{50} values . For kinetic studies, surface plasmon resonance (SPR) quantifies association/dissociation rates. Include positive controls (e.g., known ligands) and validate results with computational docking (Autodock Vina) to predict binding poses .

Advanced: How to resolve discrepancies in reported pKa values of piperazine derivatives due to substituent effects?

Methodological Answer:
Thermodynamic pKa determination via potentiometric titration at multiple temperatures (298–323 K) accounts for substituent-induced electronic effects. For this compound, compare with baseline piperazine (pKa1_1 = 9.7, pKa2_2 = 5.3) . Use the van’t Hoff equation to calculate ΔH° and ΔS°, revealing steric/electronic contributions from the dimethylbutyl group. Cross-validate with DFT calculations (B3LYP/6-31G**) .

Advanced: What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., G protein-coupled receptors) in explicit solvent (CHARMM36 force field) to assess stability over 100 ns trajectories .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond acceptors to predict ADMET properties .
  • Docking Studies : Glide SP mode in Schrödinger Suite evaluates binding affinities, with grid boxes centered on orthosteric sites .

Advanced: How to evaluate metabolic stability of this compound in vitro?

Methodological Answer:
Incubate the compound with rat liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, and 60 min, quench with acetonitrile, and quantify parent compound via LC-MS. Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) . Compare to control substrates (e.g., testosterone) to validate assay conditions.

Advanced: What strategies enable regioselective functionalization of this compound?

Methodological Answer:

  • Protection/Deprotection : Use Boc anhydride to protect one nitrogen, enabling mono-alkylation at the free site .
  • Catalytic Methods : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation without disturbing the dimethylbutyl group .
  • Directed Lithiation : LDA at −78°C directs functionalization to specific carbons on the piperazine ring .

Advanced: How to address solubility limitations of this compound in pharmacological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG 400 (10:90) for in vitro assays, maintaining <0.1% DMSO to avoid cytotoxicity .
  • Salt Formation : Synthesize hydrochloride salts via HCl gas bubbling in diethyl ether, improving aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm) via emulsion-solvent evaporation .

Advanced: How do stereochemical variations in piperazine derivatives impact bioactivity?

Methodological Answer:
Synthesize enantiomers via chiral resolution (Chiralpak AD-H column) or asymmetric catalysis. Test in receptor-binding assays (e.g., dopamine D2_2) to identify enantiomer-specific IC50_{50} differences. For example, (R)-enantiomers may show 10-fold higher affinity due to optimal hydrophobic interactions .

Advanced: How to correlate structural modifications of this compound with ADMET profiles?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce logP from ~3.5 to <2, improving solubility .
  • Metabolic Soft Spots : Identify labile sites (e.g., benzylic C-H) via CYP450 docking and stabilize with fluorine substitution .
  • hERG Inhibition Assays : Patch-clamp electrophysiology evaluates cardiac toxicity risks linked to piperazine basicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.